molecular formula C19H28O3 B13843754 11-Oxo Etiocholanolone-d4

11-Oxo Etiocholanolone-d4

Cat. No.: B13843754
M. Wt: 308.4 g/mol
InChI Key: IUNYGQONJQTULL-RVIUYABFSA-N
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Description

Significance of 11-Oxygenated Steroids in Endogenous Metabolism

For many years, the adrenal gland was primarily recognized as a source of weak androgens. nih.gov However, recent discoveries have brought a class of adrenal-derived C19 steroids, known as 11-oxygenated androgens (11-OAs), to the forefront of endocrine research. nih.govrupahealth.com These compounds, which include potent androgens as well as their inactive precursors, have challenged established norms and prompted a re-evaluation of the androgen pool, particularly in women. rupahealth.comoup.com

The synthesis of all 11-oxygenated C19 steroids originates predominantly in the adrenal cortex. nih.govnih.gov This unique origin allows for the differentiation between adrenal and gonadal androgen production, providing a valuable diagnostic tool for various endocrine disorders. mdpi.com Research has highlighted the importance of 11-OAs in conditions such as polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and even castration-resistant prostate cancer. nih.govoup.commdpi.com In fact, studies have shown significantly higher levels of 11-oxygenated androgens in women with PCOS compared to healthy individuals. mdpi.comnih.gov

The 11-oxygenated androgen pathway includes several key steroids:

Steroid NameAbbreviation
11β-hydroxyandrostenedione11OHA4
11-ketoandrostenedione11KA4
11β-hydroxytestosterone11OHT
11-ketotestosterone (B164220)11KT
11-ketodihydrotestosterone (B1662675)11KDHT

Among these, 11-ketotestosterone (11KT) and its 5α-reduced metabolite, 11-ketodihydrotestosterone (11KDHT), are potent agonists of the human androgen receptor, with potencies similar to testosterone (B1683101) and dihydrotestosterone, respectively. nih.govnih.gov

Role of 11-Oxo Etiocholanolone (B196237) as a Key Metabolite in Steroid Pathways

11-Oxo etiocholanolone is a significant downstream metabolite within the complex web of steroid metabolism. It is recognized as a key urinary metabolite of adrenosterone (B1665554) and a final metabolite derived from cortisol. researchgate.netuniroma1.it Its presence and concentration in biological samples, such as urine and feces, serve as an important indicator for assessing cortisol metabolism. medchemexpress.commpg.de

The metabolic pathway leading to 11-oxo etiocholanolone involves several enzymatic conversions. For instance, the human metabolism of adrenosterone primarily yields 11β-hydroxy-androsterone and 11β-hydroxy-etiocholanolone, along with 11-oxo-androsterone and 11-oxo-etiocholanolone. researchgate.net The analysis of these metabolites is crucial in various fields, including sports drug testing, where they are monitored to detect the administration of prohibited substances. researchgate.net

Importance of Deuterated Analogs (e.g., 11-Oxo Etiocholanolone-d4) in Quantitative Steroid Analysis

The use of deuterated internal standards represents a cornerstone of modern quantitative bioanalysis, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com These isotopically labeled analogues, such as this compound, are indispensable for achieving accurate and reliable quantification of their corresponding endogenous steroids.

The primary advantage of using a deuterated standard is its ability to mimic the behavior of the analyte of interest during sample preparation and analysis. dshs-koeln.de Having the same chemical reactivity and chromatographic properties, the deuterated standard co-elutes with the unlabeled endogenous compound. mdpi.comdshs-koeln.de However, it can be clearly differentiated by its higher mass in the mass spectrometer. dshs-koeln.de This allows for the correction of variations in extraction recovery, matrix effects, and instrument response, which are common challenges in the analysis of complex biological samples.

The development of stable isotope labeling has provided researchers with powerful tools to investigate steroid metabolism and elimination patterns with high precision and sensitivity. The use of deuterated standards is now a widespread practice in clinical chemistry and anti-doping analysis, ensuring the integrity and accuracy of the results. uef.fiunil.ch For instance, in the context of the Athlete Biological Passport (ABP), which monitors urinary steroid profiles, deuterated internal standards are crucial for harmonizing analyses across different laboratories. unil.ch

The synthesis of deuterated compounds is often more cost-effective than that of other isotopically labeled standards (e.g., ¹³C, ¹⁵N), making them a practical choice for routine analysis. mdpi.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O3

Molecular Weight

308.4 g/mol

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1/i7D2,9D2

InChI Key

IUNYGQONJQTULL-RVIUYABFSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O

Origin of Product

United States

Synthesis and Derivatization for Research Applications

Methodologies for Deuterated 11-Oxo Etiocholanolone (B196237) Synthesis

The synthesis of deuterated steroids like 11-Oxo Etiocholanolone-d4 is a specialized process designed to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule. While detailed, publicly available protocols specifically for the d4 variant are limited, the general strategies for creating such labeled compounds are well-established in synthetic organic chemistry. The commercial availability of similar deuterated standards, such as 11-Oxo etiocholanolone-d5, confirms the feasibility of these synthetic routes. medchemexpress.commedchemexpress.eumedchemexpress.cominvivochem.cn

The primary methods for introducing deuterium into a steroid backbone involve:

Reduction with Deuterated Reagents: Utilizing deuterium-donating reducing agents is a common strategy. For instance, the reduction of a ketone or an unsaturated bond can be achieved using reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). A published synthesis for a trideuterated stereoisomer, ent-etiocholanolone, employed a regio- and stereoselective reduction using lithium tri-tert-butoxyaluminohydride, a method that could be adapted with a deuterated hydride source. nih.gov Similarly, the synthesis of deuterium-labeled 5α-androstane-3α,17β-diol involved the use of sodium borodeuteride to introduce a deuterium atom. nih.gov

Catalytic Deuteration: The hydrogenation of a double bond can be performed using deuterium gas (D2) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method was successfully used in the synthesis of 2,2,4,4,5,7,7-d7-cholestane. scielo.br

Base- or Acid-Catalyzed H/D Exchange: Deuterium can be incorporated at positions adjacent to carbonyl groups (α-positions) through enolate formation in the presence of a deuterated solvent (like D2O) and a base or acid catalyst. A method for synthesizing 5α-[16,16-2H2]androstan-3α-ol-17-one utilized this principle with deuterated potassium methoxide. nih.gov

For this compound, a plausible synthetic approach would involve a multi-step process starting from a suitable steroid precursor, employing a combination of these deuteration techniques to achieve the desired labeling pattern.

Precursor Compounds and Reaction Pathways for Labeled Analogs

The selection of a precursor is critical for an efficient synthesis of this compound. The ideal starting material would be a readily available steroid that is structurally similar to the target molecule and possesses functional groups that allow for the specific introduction of deuterium.

Potential Precursor Compounds: The biosynthesis of 11-Oxo Etiocholanolone originates from cortisol and 11-keto testosterone (B1683101). caymanchem.com Therefore, synthetic pathways often mimic these biological routes, starting from more common androstane (B1237026) derivatives. Potential precursors for the synthesis of labeled 11-Oxo Etiocholanolone could include:

Androstenedione or Adrenosterone (B1665554) (11-keto-androstenedione): These compounds are advanced intermediates in the androgen synthesis pathway and provide a suitable androstane skeleton. researchgate.net

Cortisone (B1669442): As a metabolic precursor to 11-Oxo Etiocholanolone, cortisone could be chemically modified and deuterated. caymanchem.com

Dehydroepiandrosterone (DHEA): A widely available and versatile starting material for the synthesis of many steroid derivatives. mdpi.com

Illustrative Reaction Pathway: A hypothetical pathway to this compound could start from a precursor like androst-4-ene-3,17-dione. The synthesis would involve a series of steps to introduce the 11-oxo group and the specific stereochemistry of the A/B ring junction found in etiocholanolone (5β). Deuterium labeling could be strategically introduced at various stages. For example, a precursor with a double bond could undergo catalytic deuteration, or a ketone group could be reduced with a deuterated hydride. The synthesis of ent-etiocholanolone-19,19,19-d3 involved the catalytic hydrogenation of a testosterone enantiomer, followed by oxidation and stereoselective reduction. nih.gov A similar sequence, adapted for the correct stereochemistry and using appropriate deuterating agents, could yield this compound.

Derivatization Strategies for Enhanced Analytical Detection

To improve their analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS), steroids such as this compound are often chemically modified through derivatization. This process enhances volatility, thermal stability, and chromatographic separation, and can introduce specific fragmentation patterns in mass spectrometry, thereby increasing detection sensitivity and specificity. uni-muenchen.deresearchgate.net

Oxime Formation for Ketosteroids

The ketone groups present in 11-Oxo Etiocholanolone (at C-11 and C-17) are reactive sites for derivatization. One common method is the formation of an oxime by reacting the ketosteroid with a hydroxylamine (B1172632) derivative. google.com This is particularly useful for liquid chromatography-mass spectrometry (LC-MS) analysis.

The reaction with hydroxylamine hydrochloride or O-methylhydroxylamine hydrochloride converts the keto groups into oxime or methoxime (MO) groups, respectively. Current time information in Bangalore, IN.mdpi.com This derivatization increases the sensitivity of detection in electrospray ionization (ESI) mass spectrometry. uef.fi The formation of oximes can result in syn and anti isomers, which may be separated chromatographically. dshs-koeln.de

Table 1: Reagents for Oxime Formation

Reagent Derivative Formed Typical Reaction Conditions
Hydroxylamine Hydrochloride Oxime Reaction in a suitable solvent like pyridine.

Silylation (e.g., TMS or MO-TMS derivatives) for Gas Chromatography-Mass Spectrometry

Silylation is a widely used derivatization technique for GC-MS analysis of steroids. It involves replacing the active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the steroid. mdpi.com

For ketosteroids like 11-Oxo Etiocholanolone, a two-step derivatization is often employed:

Methoximation (MO): The ketone groups are first converted to methoximes as described above. This prevents the formation of multiple enol-TMS derivatives from the ketones, simplifying the resulting chromatogram. researchgate.netmdpi.com

Trimethylsilylation (TMS): The hydroxyl group (at C-3 in 11-Oxo Etiocholanolone) is then converted to a TMS ether.

This combined MO-TMS derivatization is a classic and robust method for the comprehensive analysis of steroid profiles. dshs-koeln.delcms.czdioxin20xx.org

Table 2: Common Silylating Agents and Conditions for MO-TMS Derivatization

Step Reagent(s) Typical Reaction Conditions
1. Methoximation O-Methylhydroxylamine hydrochloride in pyridine 60-80°C for 30-60 minutes. dshs-koeln.delcms.cz

| 2. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide (NH4I) and a reducing agent like dithioerythritol (B556865) (DTE) or ethanethiol. researchgate.netdshs-koeln.de | 60-100°C for 20-60 minutes. dshs-koeln.delcms.cz |

Acetylation for Chromatographic Separation

Acetylation is another derivatization strategy used to modify hydroxyl groups, converting them into acetate (B1210297) esters. This is achieved by reacting the steroid with acetic anhydride, often in the presence of a base like pyridine. nih.gov Acetylation increases the volatility and can improve the chromatographic behavior of the steroid. It is a standard derivatization method used in sample preparation for gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS), as silylating agents can interfere with the system. nih.gov In some multi-step purification protocols for steroid analysis, acetylation is performed prior to a high-performance liquid chromatography (HPLC) clean-up step to improve the separation of different steroid fractions. frontiersin.org

Table 3: Reagents for Acetylation

Reagent(s) Derivative Formed Typical Reaction Conditions

Advanced Analytical Methodologies Utilizing 11 Oxo Etiocholanolone D4 As an Internal Standard

Mass Spectrometry-Based Techniques for Steroid Metabolite Profiling

Mass spectrometry (MS), coupled with a chromatographic separation front-end, has become the gold standard for steroid analysis. The use of 11-Oxo Etiocholanolone-d4 as an internal standard is integral to the reliability of these advanced methods.

Gas chromatography-mass spectrometry remains a cornerstone technique in steroid analysis, particularly in anti-doping laboratories. For analysis by GC-MS, steroids, which are not inherently volatile, must first undergo chemical derivatization to increase their volatility and thermal stability. A common procedure involves a two-step process of methoximation followed by silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA).

In this workflow, this compound is added to the biological sample (e.g., urine) prior to extraction and derivatization. Both the endogenous 11-Oxo Etiocholanolone (B196237) and the this compound IS are derivatized, forming their respective trimethylsilyl (B98337) (TMS) ethers. Upon injection into the GC, the derivatized analyte and IS co-elute, exhibiting virtually identical retention times due to their similar chemical structures. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the IS, providing exceptional specificity. The ratio of the analyte's peak area to the IS's peak area is used for quantification, effectively correcting for any variability in derivatization efficiency or sample loss during preparation.

ParameterDescription
Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Analyte 11-Oxo Etiocholanolone
Internal Standard This compound
Sample Matrix Urine
Sample Preparation Enzymatic hydrolysis, solid-phase extraction (SPE), methoximation, and silylation (e.g., with MSTFA)
Typical MRM Transition (Analyte) Dependent on derivative, e.g., m/z 448.3 → 208.1 (for di-TMS derivative)
Typical MRM Transition (IS) m/z 452.3 → 208.1 (mass shift of +4 in precursor ion)
Primary Application Anti-doping control, clinical diagnostics for adrenal activity

Liquid chromatography-tandem mass spectrometry has gained prominence for steroid profiling due to its high throughput and ability to analyze compounds without derivatization. This "dilute-and-shoot" approach significantly simplifies sample preparation. For LC-MS/MS analysis, this compound is spiked into the sample (e.g., serum, plasma, or hydrolyzed urine) before protein precipitation or solid-phase extraction.

The mixture is then injected into the LC system, where the analyte and IS are separated from other matrix components and co-elute from the analytical column. The column effluent is directed into the mass spectrometer's ion source, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The IS is critical in this stage for correcting matrix effects—a phenomenon where co-eluting matrix components suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because this compound experiences the same matrix effects as its non-labeled counterpart, the ratio of their signals remains constant, ensuring accurate quantification. The MS/MS instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the specific mass transitions of the analyte and the IS.

ParameterDescription
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte 11-Oxo Etiocholanolone
Internal Standard This compound
Sample Matrix Serum, Plasma, Urine, Hair
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Precursor Ion [M+H]⁺ (Analyte) m/z 305.2
Precursor Ion [M+H]⁺ (IS) m/z 309.2
Product Ion (Example) m/z 287.2 (corresponding to [M+H-H₂O]⁺)
Primary Application High-throughput clinical steroid panels, endocrinology research, forensic toxicology

UHPLC-MS/MS represents an evolution of conventional LC-MS/MS, utilizing columns packed with sub-2 µm particles. This technology provides significantly improved chromatographic resolution, higher peak capacity, increased sensitivity, and much faster analysis times. In the context of steroid analysis, UHPLC can better separate 11-Oxo Etiocholanolone from its closely related isomers, which is crucial for unambiguous quantification.

The role of this compound as an internal standard remains identical to its function in conventional LC-MS/MS but is arguably more critical. The rapid elution and narrow peak widths (often only a few seconds wide) generated by UHPLC systems demand an IS that can precisely track the analyte's retention time and detector response. This compound perfectly fulfills this role, ensuring that the accuracy and precision of quantification keep pace with the speed and resolution enhancements offered by UHPLC.

Supercritical fluid chromatography, particularly when performed in an ultra-high performance format (UHPSFC), offers an orthogonal separation mechanism to reversed-phase liquid chromatography. Using a supercritical fluid like carbon dioxide as the primary mobile phase, SFC is exceptionally well-suited for the separation of non-polar and chiral compounds, including steroids and their isomers.

In a UHPSFC-MS/MS method, this compound is employed to quantify its native analog. The unique selectivity of SFC can achieve separations of steroid isomers that are intractable by LC. The use of a co-eluting SIL-IS like this compound is essential for correcting any signal fluctuations and ensuring accurate measurement, especially when resolving 11-Oxo Etiocholanolone from confounding isomers such as 11-Keto-Androsterone.

Ion mobility-mass spectrometry adds another dimension of separation to the analytical workflow. After chromatographic separation (in LC-IM-MS) and ionization, ions are passed through a gas-filled drift tube. Here, they are separated based not only on their m/z but also on their size, shape, and charge—a property known as the collisional cross-section (CCS).

This technique provides an exceptionally high degree of analytical confidence. This compound and its native counterpart, 11-Oxo Etiocholanolone, have nearly identical CCS values. Therefore, they will exhibit the same retention time from the LC, the same drift time through the ion mobility cell, but will be separated in the final stage by the mass analyzer. This allows for the separation of the analyte from isobaric interferences (compounds with the same nominal mass but different shapes). The SIL-IS confirms the analyte's identity through these multiple dimensions of separation (retention time, drift time, and m/z) while simultaneously providing the anchor for robust quantification.

Quantitative Analytical Strategies

The fundamental quantitative strategy enabled by this compound is Stable Isotope Dilution Analysis (SIDA) . This is considered the gold standard for quantification in mass spectrometry. The process relies on the addition of a known quantity of the stable isotope-labeled internal standard to a sample containing an unknown quantity of the native analyte.

The core principle is that the IS and the analyte are chemically indistinguishable during sample processing. Therefore, any loss of material during extraction, cleanup, or transfer steps affects both compounds equally. Similarly, any signal suppression or enhancement in the MS ion source impacts both compounds to the same degree.

The analytical workflow is as follows:

Spiking: A precise, known amount of this compound is added to the biological sample at the earliest stage of preparation.

Processing: The sample undergoes all preparation steps (e.g., hydrolysis, extraction, derivatization). The IS and analyte are processed together.

Analysis: The processed sample is analyzed by a mass spectrometry-based method (e.g., LC-MS/MS or GC-MS/MS). The instrument measures the signal intensity (peak area) for a specific MRM transition for the native analyte (A_analyte) and for the corresponding mass-shifted transition for the internal standard (A_IS).

Quantification: The concentration of the analyte is determined by calculating the ratio of the peak areas (A_analyte / A_IS) and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing standards containing known concentrations of the analyte and a fixed concentration of the IS, plotting the concentration against the measured peak area ratio.

By using the ratio of analyte-to-IS signals, this strategy effectively normalizes the data, compensating for variations in extraction recovery, injection volume, and matrix effects, leading to exceptionally high accuracy and precision in the final reported concentration.

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive measurement principle that provides a high level of accuracy and precision in quantitative analysis. The technique involves the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample at the earliest stage of analysis. This "isotope-labeled" internal standard is chemically identical to the endogenous "light" analyte (e.g., 11-Oxo Etiocholanolone) and therefore behaves identically during sample preparation, extraction, and chromatographic separation. nih.govnih.gov

The key advantage of IDMS is its ability to compensate for sample loss at any step of the analytical procedure and to correct for variations in instrument response (matrix effects). nih.govscience.govscience.gov The quantification is based on the measurement of the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. Because the ratio is measured, any losses that affect both the analyte and the internal standard equally will not affect the final calculated concentration. This makes IDMS a robust and reliable method for obtaining accurate quantitative data for steroids in complex biological matrices like serum, urine, and hair. nih.govnih.gov The use of stable isotope-labeled internal standards, like this compound, is fundamental to achieving the high accuracy demanded in clinical and research settings. researchgate.net

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Modes

Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are powerful tandem mass spectrometry (MS/MS) techniques that offer exceptional selectivity and sensitivity for quantifying specific analytes in complex mixtures. wikipedia.orgproteomics.com.au In an SRM experiment, a specific precursor ion (e.g., the molecular ion of 11-Oxo Etiocholanolone) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and then a specific product ion resulting from the fragmentation is selected in the third mass analyzer (Q3) for detection. wikipedia.orgproteomics.com.au This two-stage mass filtering significantly reduces background noise and interferences, leading to a very high signal-to-noise ratio. proteomics.com.au

MRM is the application of SRM to monitor multiple precursor-to-product ion transitions simultaneously. wikipedia.orgproteomics.com.au This allows for the concurrent analysis of multiple analytes and their corresponding internal standards in a single chromatographic run. nih.gov For instance, one transition would be set for the endogenous 11-Oxo Etiocholanolone and another for the deuterated internal standard, this compound. The specificity of MRM is crucial for steroid analysis, where many compounds are isobaric (have the same nominal mass) and can co-elute chromatographically. restek.com By monitoring unique fragmentation patterns, MRM can differentiate between structurally similar steroids, ensuring accurate quantification. mdpi.commpg.de

The combination of a stable isotope-labeled internal standard like this compound with MRM detection provides a highly specific, sensitive, and accurate quantification method, which is considered the gold standard for steroid analysis in many applications. researchgate.netsci-hub.se

Table 1: Example of SRM Transitions for Steroid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Etiocholanolone291.2255.2
11-Oxo Etiocholanolone 305.2 259.2
Testosterone (B1683101)289.297.1
Cortisol363.2121.1
Cortisone (B1669442)361.2163.1

Note: The m/z values are illustrative and can vary based on the ionization mode and specific instrument settings.

Internal Standard Selection and Application (e.g., this compound/d5 for Etiocholanolone and related metabolites)

The choice of an appropriate internal standard is critical for accurate quantification in mass spectrometry-based assays. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. Stable isotope-labeled internal standards, such as this compound and its d5 variant, are considered the gold standard. sci-hub.se They co-elute with the target analyte and experience similar ionization efficiencies and matrix effects, providing the most accurate correction for analytical variability. nih.govresearchgate.net

This compound is specifically used as an internal standard for the quantification of its non-labeled counterpart, 11-Oxo Etiocholanolone. pharmaffiliates.com Similarly, Etiocholanolone-d5 is employed for the analysis of Etiocholanolone. sci-hub.se The use of these deuterated standards is essential in methods analyzing a panel of steroid metabolites. For example, in studies monitoring the metabolic pathways of cortisol or androgens, where 11-Oxo Etiocholanolone and Etiocholanolone are key metabolites, their respective deuterated internal standards are added to the sample to ensure accurate measurement. sci-hub.seuniroma1.it This approach has been successfully applied in various research areas, including the analysis of steroid profiles in urine and hair. sci-hub.seunil.ch

Table 2: Common Deuterated Internal Standards in Steroid Analysis

Internal StandardTarget Analyte
This compound 11-Oxo Etiocholanolone
Etiocholanolone-d5Etiocholanolone
Cortisol-d4Cortisol
Testosterone-d3Testosterone
Androsterone-d4Androsterone

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis of steroids, especially when dealing with complex biological samples containing numerous isomeric and isobaric compounds.

Column Chemistries (e.g., C18, biphenyl, phenyl-hexyl, Torus 1-AA)

The choice of the stationary phase in the liquid chromatography (LC) column is a critical factor that dictates the selectivity and resolution of the separation. phenomenex.com

C18 (Octadecylsilyl): C18 columns are the most widely used reversed-phase columns in steroid analysis due to their hydrophobicity, which provides good retention for many steroid molecules. phenomenex.comresearchgate.net They are effective for separating a broad range of steroids. phenomenex.comnih.gov However, they may not always provide sufficient resolution for closely related isomers. nih.govresearchgate.net

Biphenyl: Biphenyl stationary phases offer alternative selectivity compared to C18. phenomenex.com They provide enhanced retention and selectivity for aromatic and polar compounds due to π-π interactions. researchgate.net Biphenyl columns have proven to be particularly effective in separating challenging isobaric steroids that are difficult to resolve on C18 columns. restek.comnih.govresearchgate.net

Phenyl-Hexyl: Phenyl-hexyl columns provide a balance of hydrophobic and aromatic selectivity. phenomenex.com This mixed-mode characteristic can be advantageous for separating complex mixtures of steroids with varying polarities.

Torus 1-AA: While less commonly cited in the provided context for general steroid analysis, specialized column chemistries are continually being developed to address specific separation challenges.

The selection of the optimal column chemistry often depends on the specific panel of steroids being analyzed. phenomenex.com For comprehensive steroid profiling, a single column chemistry may not be sufficient, and method development may involve screening multiple column types to achieve the desired separation. phenomenex.comphenomenex.com

Mobile Phase Optimization

The composition of the mobile phase, which consists of a weak solvent (typically water) and a strong organic solvent (such as methanol (B129727) or acetonitrile), plays a crucial role in controlling the retention and elution of steroids in reversed-phase chromatography. mdpi.com Optimization involves adjusting the organic solvent type, the pH, and the concentration of additives to achieve the best separation.

Additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are often used to improve peak shape and ionization efficiency in the mass spectrometer. acs.orgchromforum.org For instance, the addition of a small amount of formic acid can enhance the signal response for many neutral steroids in positive ion mode. chromforum.org In some cases, basic conditions using ammonium hydroxide (B78521) have been shown to be optimal. waters.com The choice of organic modifier is also critical; for some steroids, methanol provides better sensitivity than acetonitrile. acs.org The optimization process is often empirical, requiring the systematic evaluation of different mobile phase compositions to find the ideal conditions for the specific analytes of interest. mdpi.com

Gradient Elution Programming

For complex mixtures containing compounds with a wide range of polarities, such as a comprehensive steroid panel, isocratic elution (constant mobile phase composition) is often inadequate. phenomenex.com Gradient elution, where the proportion of the strong organic solvent in the mobile phase is increased over the course of the analytical run, is the preferred technique. phenomenex.comuva.nlthermofisher.com

Evaluation of Chromatographic Interferences and Isomeric Separation

The analytical accuracy of methods utilizing this compound as an internal standard is fundamentally dependent on the meticulous evaluation of potential chromatographic interferences and the effective separation of clinically relevant isomers. Steroid analysis is notoriously complex due to the existence of numerous isobaric and isomeric compounds within intricate biological matrices. researchgate.net Therefore, a rigorous assessment of the chromatographic behavior of the target analyte in relation to these potentially confounding molecules is a critical step in method development and validation.

Chromatographic interferences can arise from endogenous or exogenous compounds that co-elute with the analyte of interest, 11-Oxoetiocholanolone, or its deuterated internal standard. These interferences can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. While the use of stable isotope-labeled internal standards like this compound effectively compensates for variability in sample preparation and matrix effects, it cannot correct for the co-elution of an interfering compound that has a different mass but affects the ionization of the analyte. sigmaaldrich.comnih.gov The complexity of biological samples like plasma and urine necessitates robust sample preparation techniques, such as solid-phase extraction (SPE), to minimize matrix effects and remove potential interferences before chromatographic analysis. wada-ama.orgaustinpublishinggroup.com

A significant challenge in steroid analysis is the separation of isomers—compounds that share the same chemical formula and exact mass but differ in their three-dimensional structure. nih.gov For 11-Oxoetiocholanolone, critical isomers include Androsterone and its own 5α-stereoisomer, 11-Ketoandrosterone. The accurate quantification of these individual isomers is often crucial for the diagnosis of various endocrine disorders and for anti-doping purposes, where ratios between specific steroids (e.g., Etiocholanolone/Androsterone) can be diagnostically informative. nih.gov

Because isomers have identical masses, their differentiation relies entirely on chromatographic separation before detection by mass spectrometry. nih.gov However, their structural similarity often results in very close retention times in both liquid chromatography (LC) and gas chromatography (GC) systems, making their separation a significant analytical hurdle. researchgate.net Advanced techniques such as multidimensional chromatography or LC-ion mobility-mass spectrometry (LC-IM-MS) have been explored to enhance the separation of these challenging isomer sets. nih.gov

For instance, research utilizing LC-IM-MS to separate various sulfated androgenic anabolic steroid (AAS) isomers demonstrated the capabilities and limitations of modern analytical platforms. While constitutional isomers like 16α-hydroxy DHEA 3-S and 11-ketoetiocholanolone (B135568) S could be successfully resolved based on both their liquid chromatography retention times (RT) and their gas-phase collision cross-section (CCS) values, other critical pairs proved more difficult. nih.gov Notably, the stereoisomers Etiocholanolone S and Androsterone S were not statistically separable by either RT or CCS under the reported experimental conditions, highlighting the persistent difficulty in resolving certain structurally similar steroids. nih.gov

The following tables present key isomeric compounds relevant to the analysis of 11-Oxoetiocholanolone and research findings on their separability.

Table 1: Key Isomers and Structurally Related Steroids

Compound NameChemical FormulaIsomeric Relationship to 11-OxoetiocholanoloneAnalytical Significance
11-Oxoetiocholanolone C₁₉H₂₈O₃Target AnalyteMetabolite of adrenal androgens; biomarker for adrenal function and certain metabolic disorders. nih.gov
11-Ketoandrosterone C₁₉H₂₈O₃Stereoisomer (5α-epimer)A key androgen metabolite; the ratio to 11-Oxoetiocholanolone can be important in steroid profiling.
Androsterone C₁₉H₃₀O₂Structurally Related (lacks 11-keto group)Major metabolite of testosterone; separation from other androgens is critical in clinical diagnostics and anti-doping tests. nih.govnih.gov
Etiocholanolone C₁₉H₃₀O₂Structurally Related (lacks 11-keto group)A major metabolite of testosterone and stereoisomer of Androsterone; the ratio between them is diagnostically significant. nih.govnih.gov

Table 2: Research Data on Isomeric Separation using LC-IM-MS

This table presents findings from a study on the separation of sulfated steroid isomers. While this compound is the internal standard, the separation challenges apply directly to its non-deuterated analyte. The data illustrates the difficulty in separating structurally similar isomers like Etiocholanolone and Androsterone.

Isomer SetAnalyte 1Retention Time (RT) (min)Collision Cross Section (CCS) (Ų)Analyte 2Retention Time (RT) (min)Collision Cross Section (CCS) (Ų)Statistical Separation Achieved?
Constitutional Isomers16α-hydroxy DHEA 3-S5.8185.311-ketoetiocholanolone S8.8189.5Yes (RT and CCS)
StereoisomersEtiocholanolone S8.9188.1Androsterone S9.0187.9No
DiastereomersEpiandrosterone S8.3187.55α-androstan-3β-ol-16-one S8.4187.5No (CCS) / Yes (RT, marginal)

Data adapted from a study on intact phase II steroid metabolites. nih.gov The results show that while some isomers are well-separated, others, like Etiocholanolone S and Androsterone S, remain challenging to resolve even with advanced instrumentation.

Ultimately, ensuring the absence of chromatographic interferences and achieving adequate isomeric separation are non-negotiable requirements for robust and reliable quantification using this compound as an internal standard. This necessitates careful optimization of the entire analytical method, from sample extraction and cleanup to the chromatographic conditions and mass spectrometric detection parameters. researchgate.netnih.gov

Sample Preparation and Matrix Considerations in Steroid Research

Extraction Methodologies from Biological Matrices

Extracting steroids from complex biological matrices such as urine, serum, plasma, or hair is the foundational step in sample preparation. sci-hub.selcms.cz The choice of method depends on the matrix type, the specific steroids of interest, and their conjugation state (free or metabolized).

Solid-Phase Extraction (SPE) is a widely utilized technique for purifying and concentrating steroids from biological fluids. nih.govuu.nl This chromatographic method involves passing the liquid sample through a cartridge containing a solid sorbent. For steroid analysis, non-polar sorbents like C18 are common. unil.chmdpi.comnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target steroids with an organic solvent. nih.govphenomenex.com

An internal standard such as 11-Oxo Etiocholanolone-d4 is added to the sample before extraction. sci-hub.se This allows it to be processed alongside the endogenous 11-oxoetiocholanolone, accounting for any analyte loss that may occur during the loading, washing, or elution phases. For instance, a common protocol for a panel of steroids might involve conditioning a C18 cartridge with methanol (B129727) and water, loading the sample, washing with aqueous solutions, and eluting the steroids with methanol or a mixture of methanol and acetonitrile. nih.govphenomenex.com

Table 1: Example SPE Protocol Parameters for Steroid Analysis

Step Reagent/Solvent Purpose
Conditioning Methanol, followed by Water To solvate the sorbent material for optimal retention. nih.gov
Loading Sample (e.g., pre-treated urine or serum) To adsorb the analytes onto the sorbent. phenomenex.com
Washing 1% Formic Acid in Water; 30% Methanol in Water To remove polar interferences from the matrix. phenomenex.com

| Elution | Methanol / Acetonitrile (1:4, v/v) | To desorb and collect the target steroids. phenomenex.com |

Liquid-Liquid Extraction (LLE) is another fundamental technique used to separate steroids from aqueous biological matrices based on their differential solubility in two immiscible liquid phases. lcms.cz An organic solvent that is immiscible with water, such as methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), or diethyl ether, is added to the sample. sci-hub.seunil.chthermofisher.com After vigorous mixing and separation of the layers, the steroids partition into the organic phase, which is then collected. thermofisher.com

LLE is often chosen for its simplicity, but its selectivity can be lower than SPE. helsinki.fi The use of a deuterated internal standard is critical to correct for incomplete extraction recovery and potential analyte losses during handling. sci-hub.se For example, in the analysis of steroids in hair, samples are first incubated in methanol, followed by an LLE step using ethyl acetate to preconcentrate the analytes before analysis. sci-hub.se

In many biological systems, particularly in urine, steroids are conjugated with glucuronic acid to increase their water solubility for excretion. unil.chhelsinki.fi These conjugated forms, such as 11-oxoetiocholanolone glucuronide, are not always directly measurable by common techniques and must first be cleaved to release the free steroid. This is achieved through enzymatic hydrolysis, most commonly using β-glucuronidase from sources like E. coli. unil.chmdpi.commpg.de

The sample (e.g., urine) is incubated with the enzyme solution at a controlled pH (typically 6.8-7.0) and temperature (e.g., 50°C) for a set period. unil.chmdpi.com The efficiency of this hydrolysis step can vary, making it a potential source of analytical error. By adding the free, unconjugated internal standard (this compound) to the sample, subsequent extraction and analysis steps are controlled for, though it does not account for incomplete hydrolysis. To monitor the cleavage reaction itself, a deuterated glucuronide standard would be required. unil.ch Optimizing the amount of enzyme used is crucial for ensuring complete hydrolysis without introducing interfering substances from the enzyme preparation. unil.ch

Table 2: Typical Conditions for Enzymatic Hydrolysis

Parameter Condition Reference
Enzyme β-glucuronidase from E. coli mdpi.commpg.de
pH 6.8 - 7.0 (Phosphate Buffer) mdpi.commpg.de
Temperature 37°C - 50°C mdpi.comoup.com

| Incubation Time | 1 hour to overnight | unil.choup.com |

Following extraction by SPE or LLE, the eluate or organic solvent layer containing the steroids is typically evaporated to dryness, often under a gentle stream of nitrogen at an elevated temperature (e.g., 45°C). sci-hub.senih.govphenomenex.com This step serves to concentrate the analytes, thereby increasing the sensitivity of the assay.

The dried residue is then redissolved (reconstituted) in a small, precise volume of a solvent that is compatible with the analytical instrument's mobile phase, such as a methanol/water mixture. sci-hub.senih.govprotocols.io The internal standard, this compound, is concentrated along with the target analyte and is subject to the same potential for loss during evaporation or incomplete reconstitution. Its presence ensures that the final concentration calculation, based on the ratio of the native analyte to the labeled standard, is accurate and robust. lcms.cz

Matrix Effects in Quantitative Analysis

A significant challenge in the LC-MS/MS analysis of steroids from biological samples is the "matrix effect". mdpi.com This phenomenon refers to the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix. unito.itmedrxiv.org These interferences can directly impact the accuracy and precision of quantification.

The most effective strategy to combat matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest. sci-hub.semedrxiv.org this compound is an ideal internal standard because it shares nearly identical chemical and physical properties with its non-labeled counterpart. It experiences the same ionization suppression or enhancement, allowing the ratio of the analyte peak area to the internal standard peak area to remain constant, thus providing a reliable quantification. unito.it The matrix effect is typically evaluated during method validation by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solvent standard. phenomenex.comunito.it

Steroid-Free Matrix Preparation for Validation

Method validation is a critical requirement for any quantitative bioanalytical method. For endogenous compounds like 11-oxoetiocholanolone, obtaining a truly blank or "steroid-free" matrix from the same biological source is often impossible. sci-hub.se Therefore, surrogate matrices are prepared for essential validation experiments such as building calibration curves and determining the lower limit of quantification (LLOQ). sci-hub.seunito.it

Several approaches exist for preparing these matrices:

Stripping: Serum or plasma can be "stripped" of endogenous steroids by treating it with charcoal, which adsorbs small molecules like steroids. nih.gov

Artificial Matrix: A surrogate matrix can be created from scratch, for example, by dissolving bovine serum albumin (BSA) in a phosphate-buffered saline (PBS) solution to mimic the protein content of serum. medrxiv.org

Chemical Treatment: For some matrices like hair, extensive washing with organic solvents such as dichloromethane (B109758) can be used to remove endogenous steroids. sci-hub.se

These steroid-free matrices are then spiked with known concentrations of the analytes and the internal standard (e.g., this compound) to validate the method's performance across a range of concentrations. nih.govunito.it

Method Validation and Quality Assurance in Steroid Profiling Research

Linearity and Calibration Curve Establishment

In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), establishing linearity is a critical first step. This process involves creating a calibration curve by analyzing a series of standards with known concentrations of the analyte. 11-Oxo Etiocholanolone-d4 is added at a constant concentration to each of these standards, as well as to the blank and unknown samples.

The response of the analyte (11-Oxoetiocholanolone) is measured relative to the response of the internal standard (this compound). This ratio is then plotted against the known concentration of the analyte to generate a calibration curve. The use of a stable isotope-labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to improved linearity and accuracy of the calibration curve. nih.gov A high correlation coefficient (often r > 0.99) for the calibration curve indicates a strong linear relationship between the concentration and the instrument's response. For instance, in the validation of an ELISA kit for 11-oxoetiocholanolone, a high correlation (r = 0.99) was observed between the expected and obtained concentrations, demonstrating excellent linearity. nih.gov

Accuracy and Precision Assessment (Intra-assay and Inter-assay)

Accuracy refers to the closeness of a measured value to a known true value, while precision represents the closeness of repeated measurements to each other. Both are fundamental to ensuring the reliability of a method. This compound is indispensable in assessing these parameters.

Intra-assay precision (within-run precision) is determined by analyzing replicates of a sample with a known concentration of the analyte in the same analytical run. Inter-assay precision (between-run precision) is assessed by analyzing the same sample on different days or in different analytical runs. nih.govcusabio.com The precision is typically expressed as the coefficient of variation (CV%), with lower values indicating higher precision.

In a study validating a commercial ELISA kit for 11-oxoetiocholanolone, the following precision data was reported:

Sample MatrixIntra-assay CV%Inter-assay CV%
Equine Feces5.8%11.2%
Bovine Feces9.9%11.2%
Data derived from a study on the validation of a commercial ELISA kit for 11-oxoetiocholanolone. nih.govnih.gov

The use of this compound as an internal standard in LC-MS/MS methods helps to minimize variability, thus contributing to better precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be accurately and precisely quantified. nih.gov These parameters define the sensitivity of an analytical method.

The determination of LOD and LOQ is crucial for ensuring that the method is sensitive enough to measure the expected concentrations of the analyte in the research samples. For example, the validation of an ELISA kit for 11-oxoetiocholanolone reported an analytical sensitivity of 0.186 ng/mL. nih.govnih.gov In another instance, an ELISA kit for the same compound had a lower limit of detection (LLOD) of 0.046 ng/ml. caymanchem.com While this compound is not directly measured for its LOD and LOQ, its presence as an internal standard ensures that even at low concentrations of the native analyte, the analytical signal is stable and reliable, contributing to the accurate determination of these limits.

Stability Studies of Analytes in Research Samples

Ensuring the stability of analytes in biological samples under various storage and handling conditions is a critical aspect of method validation. nih.gov Stability studies are conducted to determine if the concentration of the analyte changes over time when exposed to different conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

This compound is added to the samples before storage to monitor and correct for any degradation of the native analyte during the stability experiments. If both the native analyte and the internal standard degrade at the same rate, the ratio of their signals will remain constant, and the calculated concentration will be accurate. A commercially available 11-Oxoetiocholanolone ELISA kit indicates a stability of at least two years when stored at -20°C. caymanchem.com

Reference Intervals and Population-Specific Data Generation

Once a method has been validated, it can be used to measure the concentration of the analyte in a population to establish reference intervals. These intervals represent the range of concentrations expected in a healthy population and are essential for interpreting the results from research subjects.

Studies have been conducted to establish reference intervals for the urinary steroid metabolome, which includes metabolites like 11-keto-etiocholanolone (a synonym for 11-oxoetiocholanolone). nih.gov These studies often consider factors such as sex and age, as they can significantly influence steroid excretion. nih.gov The use of robust and validated analytical methods, which rely on internal standards like this compound, is fundamental to generating the accurate and reliable data needed to establish these reference intervals. For instance, ranges of 1–109 ng/g in equine feces and 40–302 ng/g in bull feces have been reported for 11-oxoetiocholanolone. nih.govnih.gov

Use of Reference Materials and Certified Concentrations

Certified reference materials (CRMs) are materials with a known and certified concentration of a specific substance. They are used to calibrate instruments and to verify the accuracy of analytical methods. This compound is available as a certified reference material, which ensures its purity and concentration, making it suitable for use as an internal standard in high-quality analytical measurements. lgcstandards.com The use of CRMs for both the analyte and the internal standard is a key component of a comprehensive quality assurance program in any analytical laboratory.

Applications of 11 Oxo Etiocholanolone D4 in Specific Research Domains

Steroid Metabolomics and Urinary Steroid Profiling Research

Urinary steroid profiling is a powerful non-invasive technique used to assess adrenal function and investigate disorders related to steroid biosynthesis and metabolism. springernature.com The complexity of the urinary steroid profile, which contains a multitude of metabolites, necessitates highly accurate and precise measurement techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). In these methods, 11-Oxo Etiocholanolone-d4 is introduced into biological samples at a known concentration at the beginning of the analytical process.

By comparing the signal of the target analyte (the non-labeled steroid) to the signal of the internal standard (this compound), researchers can correct for any loss of analyte during extraction, derivatization, and injection, as well as for variations in instrument response. This ensures that the final measured concentration of the endogenous steroid is a true reflection of its level in the original sample.

Understanding the intricate pathways of steroid biosynthesis and metabolism is fundamental to endocrinology. nih.govnih.gov 11-Oxo Etiocholanolone (B196237) is a metabolite of both cortisol and 11-ketotestosterone (B164220), making its accurate measurement important for studying various steroidogenic pathways. caymanchem.com The use of this compound as an internal standard allows for the precise quantification of its endogenous counterpart, providing valuable insights into the flux and activity of these pathways in both health and disease. For instance, altered levels of 11-oxoetiocholanolone can be indicative of changes in the activity of enzymes involved in steroid metabolism. researchgate.net

The activity of key steroidogenic enzymes can be assessed by measuring the ratio of steroid substrates to their products. For example, the inactivation of 11-ketotestosterone is predominantly driven by the enzyme AKR1D1, which catalyzes its 5β-reduction, leading to the formation of 11-ketoetiocholanolone (B135568). caymanchem.com The 5α-reduction of 11-ketotestosterone is catalyzed by SRD5A2. caymanchem.com By enabling the accurate quantification of 11-oxoetiocholanolone, the use of this compound as an internal standard is crucial for studies investigating the in vivo activity of these enzymes. Dysregulation of these enzymes has been linked to various pathological conditions.

Forensic Toxicology Research

In forensic toxicology, the accurate identification and quantification of endogenous and exogenous compounds in biological samples is paramount. Stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative mass spectrometric methods. chiron.no Their use helps to minimize the impact of matrix effects, which are a common challenge in the analysis of complex biological samples such as blood and urine. By ensuring the reliability of the analytical results, this compound contributes to the robustness of forensic toxicological findings.

Doping Control Research and Anti-Doping Analysis

The misuse of anabolic androgenic steroids is a significant issue in sports. Anti-doping laboratories rely on sophisticated analytical methods to detect the presence of prohibited substances in athletes' urine. agilent.com The administration of exogenous steroids can alter the natural urinary steroid profile.

The detection of synthetic versions of endogenous steroids, such as testosterone (B1683101), is a major challenge in anti-doping analysis. One approach is the "steroid profile," which monitors the concentrations and ratios of various urinary steroids. The administration of a prohibited substance like adrenosterone (B1665554) (11-oxo-androstenedione) leads to an increase in its metabolites, including 11β-hydroxyandrosterone and 11β-hydroxyetiocholanolone. nih.govnih.gov The accurate quantification of these metabolites is essential for the detection of doping. The use of deuterated internal standards, such as this compound, is critical for establishing reliable and defensible quantitative results in anti-doping tests. dshs-koeln.de This ensures that any observed elevation in a particular steroid metabolite is due to administration and not analytical variability.

Differentiation of Administered Compounds (e.g., Adrenosterone, 11-Ketotestosterone)

In the context of anti-doping research and endocrinology, distinguishing between endogenously produced steroids and those introduced exogenously is of paramount importance. This compound serves as a vital analytical tool in methodologies designed to make this distinction.

Adrenosterone, an endogenous steroid of the adrenal glands, is metabolized in the human body to several compounds, including 11-ketotestosterone (KT) and subsequently 11-oxoetiocholanolone. mdpi.com The administration of Adrenosterone is prohibited in sports, and its detection relies on monitoring its urinary metabolites. nih.gov Studies have shown that after oral administration of Adrenosterone, urinary concentrations of its metabolite KT increase dramatically. mdpi.com

11-Oxoetiocholanolone is a downstream metabolite of both the glucocorticoid cortisol and the 11-oxygenated androgen 11-ketotestosterone. caymanchem.comnih.gov Therefore, its presence in urine can be indicative of various metabolic processes. When investigating the administration of precursors like Adrenosterone or 11-ketotestosterone, it is the precise quantification of metabolites like 11-oxoetiocholanolone that provides evidence of exogenous steroid use. In these analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to samples as an internal standard. Because it is chemically identical to the target analyte but has a different mass due to the deuterium (B1214612) atoms, it allows for correction of any analyte loss during sample preparation and analysis, ensuring highly accurate and precise quantification of the endogenous metabolite levels.

Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the origin of a steroid, distinguishing between natural (endogenous) and synthetic (exogenous) sources. This is achieved by measuring the ratio of carbon-13 to carbon-12 (¹³C/¹²C). Synthetic steroids are typically derived from plant sources and have a different ¹³C/¹²C ratio compared to steroids produced by the human body.

In anti-doping, IRMS is employed as a confirmation method for suspicious steroid profiles. mdpi.comnih.gov For instance, if the concentration of a metabolite like 11-ketotestosterone is found to be elevated, IRMS can be used to analyze its carbon isotope ratio to confirm if it originates from an administered substance. mdpi.com

While this compound is not directly measured in the IRMS analysis (which focuses on carbon isotopes), its role is critical in the preceding steps. Before a sample is subjected to the complex IRMS procedure, the concentration of the target metabolite must be accurately determined using methods like GC-MS or LC-MS/MS. This initial quantification, which relies on this compound as an internal standard, is essential for selecting appropriate samples for IRMS and for the correct interpretation of the isotope ratio data.

Biochemical Marker Research

The precise measurement of steroid metabolites is fundamental to understanding physiological and pathological processes. This compound facilitates this research by enabling the reliable quantification of its non-labeled counterpart.

Monitoring Stress Responses (e.g., in animal studies)

In both veterinary and wildlife research, monitoring stress is crucial for assessing animal welfare. Glucocorticoids, such as cortisol, are primary biomarkers for the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the stress response. nih.govbiorxiv.org Measuring cortisol directly in blood can be invasive and may itself induce a stress response.

A non-invasive alternative is the measurement of cortisol metabolites in feces. nih.govresearchgate.net 11-oxoetiocholanolone is a significant metabolite of cortisol, and its concentration in fecal samples is used as a reliable marker of physiological stress in a variety of species, including domestic livestock and wild ruminants. caymanchem.comresearchgate.net This non-invasive method allows for the assessment of cumulative hormone production over time, avoiding the fluctuations associated with blood sampling. nih.gov

To ensure the accuracy of these fecal steroid measurements, robust analytical methods are required. The use of this compound as an internal standard in LC-MS/MS or enzyme-linked immunosorbent assays (ELISA) is essential for validating these methods and obtaining precise concentration data, which is critical for studies on animal handling, housing conditions, and the impact of environmental stressors. nih.govnih.govcaymanchem.com

Investigating Endogenous Steroid Excretion Patterns

Understanding the baseline production and metabolism of steroids is fundamental to endocrinology. The human body excretes a complex profile of steroid metabolites in urine, which reflects the activity of various biosynthetic pathways. nih.gov Studies have shown that for a given individual under stable physiological conditions, the urinary excretion pattern of steroid metabolites is highly reproducible. jci.org

11-oxoetiocholanolone is a component of this steroid profile, representing metabolites from both the cortisol and the 11-oxygenated androgen pathways. caymanchem.comnih.gov Research into these excretion patterns helps to establish normal reference ranges and to understand how factors like age, sex, and disease affect steroid metabolism. The development of accurate quantitative assays is a prerequisite for such research. By incorporating this compound as an internal standard, researchers can develop highly precise and accurate GC-MS and LC-MS/MS methods to profile these complex steroid mixtures, leading to a better understanding of human steroid physiology. caymanchem.com

Research on Endocrine Disorders (e.g., Congenital Adrenal Hyperplasia, Polycystic Ovary Syndrome)

Recent research has highlighted the significance of 11-oxygenated androgens in the pathophysiology of hyperandrogenic disorders. This compound is a key component of the analytical methods used to investigate these conditions.

Congenital Adrenal Hyperplasia (CAH): CAH due to 21-hydroxylase deficiency is characterized by impaired cortisol synthesis and consequent overproduction of adrenal androgens. karger.comoup.com It is now understood that this androgen excess includes not only classic androgens but also significantly elevated levels of 11-oxygenated androgens, such as 11-ketotestosterone. karger.comnih.gov In some cases, 11-ketotestosterone can be the dominant circulating androgen. nih.gov Measuring the urinary metabolites of these steroids, including 11-oxoetiocholanolone, can provide a more complete picture of adrenal androgen status and may serve as improved biomarkers for monitoring treatment response. nih.govrupahealth.com

Polycystic Ovary Syndrome (PCOS): PCOS is a common endocrine disorder in women, defined by androgen excess. nih.gov Studies have revealed that 11-oxygenated androgens constitute the majority of circulating androgens in many women with PCOS and are correlated with metabolic risk factors like insulin resistance. nih.govoup.com Serum levels of 11-oxygenated androgens and their urinary metabolites are significantly higher in women with PCOS compared to healthy controls. birmingham.ac.uknih.gov

In the research and clinical diagnosis of both CAH and PCOS, LC-MS/MS methods are increasingly used to measure a comprehensive panel of steroids. The inclusion of this compound as an internal standard is crucial for the accurate quantification of 11-oxoetiocholanolone, helping to elucidate the role of the 11-oxygenated androgen pathway in these disorders.

Table 1: Research Findings on 11-Oxygenated Androgens in Polycystic Ovary Syndrome (PCOS)

FindingStudy DetailsSignificanceCitations
Predominance of 11-Oxygenated AndrogensComparison of 114 women with PCOS and 49 healthy controls.11-oxygenated androgens represent the majority of circulating androgens in women with PCOS. Their proportionate contribution to total serum androgens was significantly higher in the PCOS group (53.0% vs 44.0%). nih.govoup.combirmingham.ac.uk
Correlation with Metabolic RiskSerum androgens measured by LC-MS/MS and correlated with markers of insulin resistance.Serum 11β-hydroxyandrostenedione and 11-ketoandrostenedione correlated significantly with markers of insulin resistance. nih.govoup.com
Elevation in AdolescentsComparison of adolescent girls with PCOS to controls.Untreated girls with PCOS had higher levels of 11β-hydroxyandrostenedione (11-OHA4) and 11β-hydroxytestosterone (11-OHT) compared to controls. nih.gov
Superior Diagnostic MarkersComparison of classic androgens and 11-oxyandrogens in predicting PCOS.A panel of four 11-oxyandrogens was more predictive of PCOS than testosterone and androstenedione alone. 11-ketoandrostenedione was the most discriminatory individual biomarker. nih.gov

Environmental and Wildlife Endocrinology Research

The application of endocrinology to wildlife conservation and environmental science provides valuable insights into the health and reproductive status of animal populations. Non-invasive hormone monitoring is a cornerstone of this research field.

As discussed in the context of stress monitoring, measuring fecal glucocorticoid metabolites (FGM) is a widely used technique to assess the physiological stress levels in wildlife. researchgate.net This approach has been used to study the effects of tourism, habitat fragmentation, and other anthropogenic disturbances on various species. 11-oxoetiocholanolone is a key FGM measured in many ruminant species. researchgate.net The accuracy of these crucial environmental assessments depends on validated laboratory assays, where this compound can be used as an internal standard to ensure data quality.

Beyond stress, steroid analysis in wildlife can also provide information on reproductive status. In some species, such as the round goby, an invasive fish, 11-oxoetiocholanolone and its derivatives are released into the water and are studied for their potential role as reproductive pheromones. nih.gov The quantification of such compounds in environmental samples like water requires highly sensitive and specific methods, where the use of stable isotope-labeled standards like this compound is indispensable for obtaining accurate results.

Future Directions and Emerging Technologies in 11 Oxo Etiocholanolone Research

Development of Higher Throughput Analytical Methods

The demand for analyzing large numbers of samples in clinical and research settings has spurred the development of high-throughput analytical methods for steroid hormones and their metabolites. nih.govnih.gov A significant focus has been on leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, which offer a balance of selectivity and speed. nih.govnih.gov The evolution of these platforms includes the implementation of automated sample preparation in 96-well plate formats, which significantly reduces manual handling and increases the number of samples that can be processed. endocrine-abstracts.org

Flow injection analysis coupled with ultrahigh-resolution time-of-flight mass spectrometry (TOF-MS) represents another frontier, enabling the analysis of urine extracts at a rate of two samples per minute. chromatographyonline.com Such methodologies are pivotal in large-scale screening programs, such as in anti-doping control, where rapid turnaround times are essential. chromatographyonline.com The use of 11-Oxo Etiocholanolone-d4 in these high-throughput workflows is critical for ensuring the accuracy and reproducibility of quantification across large sample batches by correcting for variations in sample preparation and instrument response.

Table 1: Comparison of Conventional vs. High-Throughput Analytical Methods

FeatureConventional Methods (e.g., GC-MS)High-Throughput Methods (e.g., LC-MS/MS)
Sample Throughput LowerHigher
Sample Preparation Often complex and time-consumingCan be automated and simplified
Analysis Time per Sample LongerShorter
Instrumentation Cost VariableGenerally higher
Data Complexity LowerHigher

Enhanced Specificity and Sensitivity in Metabolite Detection

The accurate measurement of steroid metabolites is often challenged by their structural similarity and the wide range of concentrations found in biological samples. nih.gov Future advancements are focused on overcoming these hurdles to provide more reliable data. The use of high-resolution mass spectrometry (HRMS) is becoming more prevalent as it can distinguish between isobaric interferences, which is a common issue in steroid analysis. chromatographyonline.com

Novel ionization techniques and derivatization strategies are also being explored to enhance the sensitivity of detection for low-abundance metabolites. nih.gov Furthermore, techniques like ion mobility-mass spectrometry (IMS-MS) are emerging as powerful tools for separating steroid isomers that are indistinguishable by conventional mass spectrometry alone. researchgate.net In this context, this compound serves as an indispensable tool, as its known isotopic shift allows for confident identification and quantification even at low concentrations, ensuring that the enhanced sensitivity of the instrumentation is matched by the accuracy of the internal standard.

Integration of Multi-Omics Approaches in Steroid Research

The future of steroid research lies in a more holistic, systems-biology approach that integrates data from various "-omics" fields. mdpi.comnih.gov "Steroidomics," the comprehensive analysis of the steroid metabolome, is increasingly being combined with genomics, transcriptomics, and proteomics to provide a more complete picture of steroid biosynthesis and metabolism in health and disease. mdpi.comnih.govendocrine-abstracts.org This integrated approach can reveal novel biomarkers and provide deeper insights into the mechanisms of steroid-related pathologies. nih.govnih.gov

For instance, by correlating steroid metabolite profiles with gene expression data, researchers can identify genetic variations that influence steroidogenic pathways. mdpi.com The accurate quantification of steroid metabolites, facilitated by the use of internal standards like this compound, is a cornerstone of the metabolomics component of these multi-omics studies. endocrine-abstracts.org This ensures that the metabolic data being integrated with other omics datasets is of the highest quality, leading to more robust and meaningful biological interpretations.

Standardization and Harmonization of Analytical Protocols

A significant challenge in the field of steroid hormone analysis is the lack of standardization across different laboratories and analytical methods. nih.gov This variability can lead to discrepancies in reported values, making it difficult to compare results from different studies and establish universal reference ranges. nih.gov Recognizing this issue, organizations like the Centers for Disease Control and Prevention (CDC) have established hormone standardization programs to improve the accuracy and reliability of steroid hormone tests. cdc.govcdc.gov

The development of certified reference materials and the implementation of standardized protocols are crucial steps towards achieving harmonization. nih.gov The use of well-characterized internal standards, such as this compound, is fundamental to these standardization efforts. By providing a common reference point for quantification, these standards help to minimize inter-laboratory variability and ensure that analytical results are accurate and comparable, regardless of the specific methodology employed. nih.govendocrine-abstracts.org This harmonization is essential for the clinical utility of steroid hormone measurements and for the advancement of collaborative research in endocrinology. youtube.com

Q & A

Basic Research Questions

Q. How can 11-Oxo Etiocholanolone-d4 be detected and quantified in biological samples, and what analytical thresholds are considered reliable?

  • Methodology : Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a validated method for detecting this compound and its metabolites. Researchers should calibrate instruments using deuterated internal standards (e.g., 11-Ketotestosterone-d4) to account for isotopic interference. A urine concentration threshold of 130 ng/mL for 11-Ketotestosterone (a key metabolite) has been established as a reference for doping control studies, based on single-dose pharmacokinetic trials .
  • Key Considerations : Ensure matrix-matched calibration and validate recovery rates (≥80%) to minimize false positives/negatives.

Q. What is the metabolic pathway of this compound in humans, and how does its deuteration affect isotopic signature analysis?

  • Methodology : In vivo studies using deuterated analogs (e.g., this compound) reveal that the compound undergoes hepatic oxidation to 11-Ketotestosterone, with deuteration at the C11 position reducing metabolic interference from endogenous steroids. Isotope ratio mass spectrometry (IRMS) can distinguish exogenous 11-Oxo derivatives by analyzing carbon isotope ratios (CIR), which typically show Δ values of -27.5‰ for deuterated metabolites .
  • Data Contradictions : While urinary 11-Ketotestosterone concentrations correlate strongly with 11-Oxo administration, related metabolites like OHE and OHA show negligible changes, requiring multi-analyte confirmation .

Q. What enzymatic systems are involved in the biosynthesis of 11-oxo steroids, and how can these pathways be replicated in vitro?

  • Methodology : Cytochrome P450 enzymes, particularly CYP87D18, catalyze C11 oxidation in steroid precursors like cucurbitadienol. For in vitro studies, co-expressing CYP enzymes with precursor synthases (e.g., SgCDS) in yeast systems yields 11-oxo derivatives, confirmed via LC/SPE-NMR/MS .
  • Experimental Design : Optimize reaction conditions (pH 7.4, 37°C) and monitor product formation using deuterated substrates to track enzymatic efficiency.

Advanced Research Questions

Q. How do isotopic fractionation effects in this compound challenge the interpretation of doping control results, and what statistical methods resolve these ambiguities?

  • Methodology : ΔCIR values between endogenous and exogenous steroids can overlap due to natural isotopic variance. Apply Bayesian statistical models to differentiate exogenous 11-Oxo-d4 metabolites, using thresholds such as ΔCIR < -28‰ for confirmed abuse. Longitudinal sampling (0–48 hours post-administration) improves detection windows, as metabolite concentrations peak at 14 hours .
  • Data Contradictions : While KT (11-Ketotestosterone) shows strong dose-response correlation, its IRMS-based confirmation sensitivity diminishes after 24 hours due to isotopic dilution. Cross-validate with PD-KE (ΔCIR: -29‰) for robust results .

Q. What structural modifications enhance the specificity of 11-oxo steroid interactions with glucocorticoid receptors, and how do these modifications influence experimental outcomes?

  • Methodology : Substituent effects at the C11 position (e.g., hydroxyl vs. oxo groups) alter receptor binding affinity. Molecular docking simulations reveal that the 11-oxo group has a -1.2 kcal/mol lower binding energy compared to hydroxylated analogs, attributed to steric hindrance reduction. Validate via competitive binding assays using deuterated ligands .
  • Experimental Design : Use radiolabeled this compound (³H or ¹⁴C) to quantify receptor-ligand dissociation constants (Kd) in vitro.

Q. How can synthetic biology approaches optimize the production of 11-oxo steroids for controlled research applications?

  • Methodology : Engineer Saccharomyces cerevisiae strains to overexpress CYP87D18 and precursor synthases (e.g., SgCDS). Fed-batch fermentation with deuterated glucose (D-glucose-d7) yields 11-oxo-24,25-epoxy cucurbitadienol at titers of 120 mg/L, confirmed via LC-MS/MS .
  • Data Challenges : Low enzymatic turnover (kcat < 0.5 s⁻¹) necessitates codon optimization and chaperone co-expression to improve yield.

Methodological Guidance for Researchers

  • Analytical Validation : Always include deuterated internal standards (e.g., 11-Ketotestosterone-d4) in GC-MS workflows to correct for ion suppression and matrix effects .
  • Ethical Compliance : Adhere to WADA/IOC guidelines for human studies, including informed consent and longitudinal monitoring of hormonal suppression .
  • Data Reproducibility : Report raw data (e.g., CIR values, enzymatic kcat) in supplementary materials using standardized formats (e.g., .csv or .xlsx) to facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.